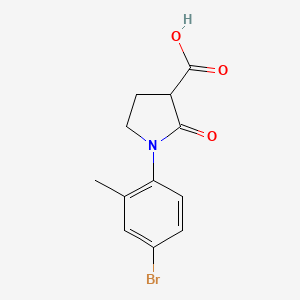![molecular formula C16H24N2O B3033382 N'-[1-(1-benzofuran-2-yl)ethyl]-N,N-diethylethane-1,2-diamine CAS No. 1019468-74-6](/img/structure/B3033382.png)
N'-[1-(1-benzofuran-2-yl)ethyl]-N,N-diethylethane-1,2-diamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves complex reactions with metal ions. For instance, the behavior of N,N'-bis(pyridin-2-ylmethylene)benzene-1,4-diamine towards zinc(II), cadmium(II), and mercury(II) chlorides was studied, leading to the formation of complexes with metal ions . Another paper describes a one-pot four-component reaction to synthesize N2-alkyl-N3-[2-(1,3,4-oxadiazol-2-yl)aryl]benzofuran-2,3-diamines, which indicates the potential for multifaceted synthesis approaches for related compounds .
Molecular Structure Analysis
The molecular structures of related compounds have been characterized using various spectroscopic methods and X-ray diffraction analysis. For example, the crystal structure of a nickel(II) complex with a related diamine ligand was determined, showing a square pyramidal structure with a chlorine atom bridging two Ni(II) atoms . These studies suggest that similar structural analyses could be applied to "N'-[1-(1-benzofuran-2-yl)ethyl]-N,N-diethylethane-1,2-diamine" to determine its geometry and bonding patterns.
Chemical Reactions Analysis
The papers provide examples of how related diamine compounds react with metal ions to form complexes. The formation of these complexes often involves coordination of the diamine ligand to the metal center, as seen in the synthesis of metal complexes with N(4-amino phenyl)-N-((pyridine-4-yl)methyl)Benzene-7,4-Diamine . These reactions are typically characterized by spectroscopic methods, which could also be used to study the reactions of "N'-[1-(1-benzofuran-2-yl)ethyl]-N,N-diethylethane-1,2-diamine".
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their interactions with metals and their spectroscopic data. For instance, the complexes formed by related diamines exhibit specific geometries, such as octahedral or square planar, which can influence their physical properties like solubility and melting points . The chemical properties, such as reactivity and stability, can be deduced from the type of bonding and the presence of aromatic π-π stacking interactions, as seen in the zinc(II) and mercury(II) complexes .
Applications De Recherche Scientifique
Benzofuran Derivatives: Potential and Synthesis
Benzofuran derivatives, including compounds like N'-[1-(1-benzofuran-2-yl)ethyl]-N,N-diethylethane-1,2-diamine, exhibit a broad spectrum of biological activities. These activities range from anti-tumor, antibacterial, anti-oxidative, to anti-viral effects. The potential of benzofuran compounds in pharmaceutical research is significant due to their natural presence and bioactive properties. Recent advancements have led to the development of novel methods for constructing benzofuran rings, enhancing the synthesis of complex benzofuran derivatives. These methods include unique free radical cyclization cascades and proton quantum tunneling, which offer high yields and minimal side reactions, facilitating the construction of intricate benzofuran systems (Miao et al., 2019).
Benzofuran in Antimicrobial Agents
Benzofuran and its derivatives are recognized for their antimicrobial properties. These compounds are present in both natural and synthetic forms, exhibiting a wide range of biological and pharmacological applications. Recent studies have highlighted benzofuran derivatives as potent inhibitors against various diseases, viruses, fungi, microbes, and enzymes. The structural uniqueness of benzofuran makes it a valuable scaffold in drug discovery, particularly in developing efficient antimicrobial agents. The modification of the benzofuran structure, through the introduction of specific functional groups like -OH, -OMe, sulfonamide, or halogens, has been shown to significantly enhance therapeutic activities, providing a promising direction for future antimicrobial drug development (Dawood, 2019).
Mécanisme D'action
Target of Action
Benzofuran derivatives have been shown to have a wide range of biological activities . For instance, some benzofuran compounds have been found to inhibit the production of pro-inflammatory cytokines , which play a crucial role in the body’s immune response.
Mode of Action
It’s known that benzofuran derivatives can interact with various biological targets to exert their effects . For example, some benzofuran compounds have been found to inhibit the production of pro-inflammatory cytokines , which could potentially reduce inflammation.
Biochemical Pathways
Benzofuran derivatives have been shown to affect various biochemical pathways . For instance, some benzofuran compounds have been found to inhibit the production of pro-inflammatory cytokines , which are part of the body’s immune response.
Result of Action
Benzofuran derivatives have been shown to have various biological activities . For instance, some benzofuran compounds have been found to inhibit the production of pro-inflammatory cytokines , which could potentially reduce inflammation.
Orientations Futures
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds . Therefore, the future directions of “N’-[1-(1-benzofuran-2-yl)ethyl]-N,N-diethylethane-1,2-diamine” could be in the development of promising compounds with target therapy potentials and little side effects .
Propriétés
IUPAC Name |
N-[1-(1-benzofuran-2-yl)ethyl]-N',N'-diethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-4-18(5-2)11-10-17-13(3)16-12-14-8-6-7-9-15(14)19-16/h6-9,12-13,17H,4-5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGIHYCFPOYUHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(C)C1=CC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-(1-benzofuran-2-yl)ethyl]-N,N-diethylethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Amino-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-1,4-benzoxazin-3-one](/img/structure/B3033300.png)
![3-Amino-2-[(4-ethylphenyl)methyl]-2-methylpropanoic acid](/img/structure/B3033301.png)
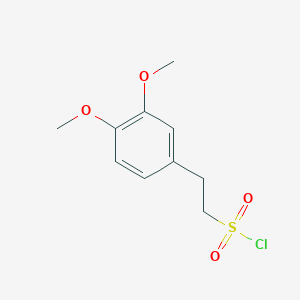
![2-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3033307.png)
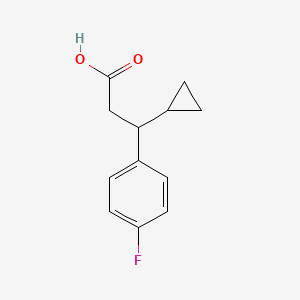
![6-Amino-4-((3,5-dimethylisoxazol-4-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3033311.png)
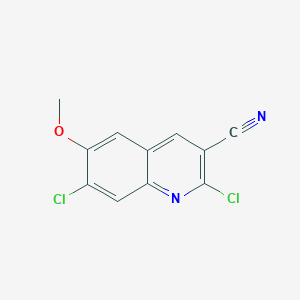
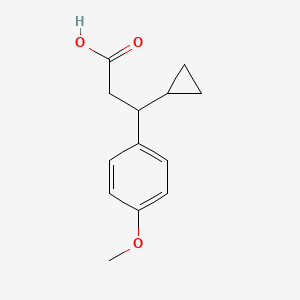
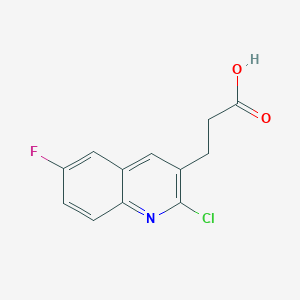
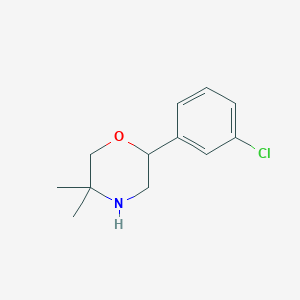
![1-[(3,4-Dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carbonitrile](/img/structure/B3033318.png)

